4-Bromo-5,8-dimethoxyquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10BrNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
4-bromo-5,8-dimethoxyquinoline |
InChI |
InChI=1S/C11H10BrNO2/c1-14-8-3-4-9(15-2)11-10(8)7(12)5-6-13-11/h3-6H,1-2H3 |
InChI Key |
SBPQBDLXQARKCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC=NC2=C(C=C1)OC)Br |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Reactivity of 4 Bromo 5,8 Dimethoxyquinoline
Electrophilic Aromatic Substitution Mechanisms on the Dimethoxyquinoline Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. The reactivity and regioselectivity of these reactions on the 4-Bromo-5,8-dimethoxyquinoline ring system are significantly governed by the electronic properties of the existing substituents. The general mechanism for EAS involves a two-step process: the initial attack of an electrophile on the electron-rich aromatic ring to form a positively charged carbocation intermediate, known as an arenium ion or sigma complex, followed by the rapid removal of a proton to restore aromaticity. libretexts.orgmsu.edu This process's rate-determining step is typically the formation of the resonance-stabilized carbocation. masterorganicchemistry.comdiva-portal.org
The two methoxy (B1213986) groups (-OCH₃) at the C5 and C8 positions of the quinoline (B57606) ring are powerful activating groups in electrophilic aromatic substitution reactions. As electron-donating groups, they increase the electron density of the benzene (B151609) portion of the quinoline ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. This enhanced reactivity is due to the +M (mesomeric) or +R (resonance) effect of the methoxy groups, where the lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring.
Studies on the bromination of 8-substituted quinolines have shown that the nature of the substituent at the 8-position significantly impacts the regioselectivity. For example, 8-methoxyquinoline (B1362559) primarily yields the 5-bromo derivative, indicating the strong directing effect of the methoxy group. acgpubs.org In contrast, 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) can give mixtures of mono- and di-bromo products. acgpubs.orgresearchgate.net
The bromination of quinolines can proceed through various intermediates, depending on the reaction conditions and the substitution pattern of the quinoline ring. In acidic conditions, the quinoline nitrogen can be protonated, forming a quinolinium ion. This significantly deactivates the ring system towards electrophilic attack due to the positive charge.
In the context of bromination, the formation of an N(1)-Bromo-quinolinium ion has been proposed as a possible intermediate. However, the direct electrophilic attack of bromine on the aromatic ring is a more commonly accepted mechanism for the bromination of the benzenoid ring of quinoline, especially when activating groups like methoxy substituents are present. The reaction of quinoline with bromine can initially form a bromine salt. researchgate.net
The generally accepted mechanism for the bromination of an activated benzene ring involves the polarization of the Br-Br bond by a Lewis acid catalyst or, in the case of highly activated rings, by the nucleophilic aromatic ring itself. libretexts.org The electrophile then attacks the ring to form the sigma complex. Subsequent loss of a proton restores aromaticity and yields the brominated product. libretexts.org
For this compound, electrophilic attack is expected to occur on the electron-rich benzenoid ring. The specific intermediate would be a resonance-stabilized carbocation with the positive charge delocalized over the aromatic system and stabilized by the electron-donating methoxy groups.
Nucleophilic Aromatic Substitution (SNAr) at the Bromo Position
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aryl halides. Unlike electrophilic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the substrate towards nucleophilic attack. masterorganicchemistry.com
The reactivity of this compound in SNAr reactions at the C4 position is influenced by a combination of electronic factors. The bromine atom at C4 serves as the leaving group. The quinoline nitrogen, being an electronegative atom, exerts an electron-withdrawing inductive effect (-I effect), which deactivates the entire ring system but makes the positions ortho and para to it more susceptible to nucleophilic attack. The C4 position is para to the ring nitrogen, which helps to stabilize the negative charge in the intermediate of the SNAr reaction.
The general mechanism for SNAr involves the addition of the nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The rate-determining step is usually the formation of this intermediate. masterorganicchemistry.com The presence of electron-withdrawing groups, particularly at positions ortho and para to the leaving group, is critical for stabilizing this negatively charged intermediate. masterorganicchemistry.com
The choice of solvent plays a critical role in the rate and efficiency of SNAr reactions. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are known to significantly accelerate SNAr reactions. nih.gov
These solvents are effective at solvating the cation of the nucleophilic salt (e.g., Na⁺ or K⁺), leaving the anionic nucleophile relatively "bare" and thus more reactive. They are poor solvators of the anionic nucleophile itself, which further enhances its nucleophilicity. In contrast, protic solvents like water or alcohols can form strong hydrogen bonds with the nucleophile, solvating it and reducing its reactivity.
Studies on SNAr reactions have demonstrated large rate increases when moving from protic to dipolar aprotic solvents. nih.gov For instance, the reaction of aryl halides with various nucleophiles is often carried out in DMSO or DMF to achieve good yields and reasonable reaction times. rsc.orgresearchgate.net The use of N-bromosuccinimide (NBS) in DMF is a common method for bromination, highlighting the utility of this solvent in facilitating related reactions.
Table 1: Common Solvents in SNAr Reactions and Their Properties
| Solvent | Abbreviation | Type | Dielectric Constant (ε) | Boiling Point (°C) | Role in SNAr |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 47.2 | 189 | Accelerates reaction by solvating cations and leaving the nucleophile 'bare'. nih.gov |
| Dimethylformamide | DMF | Polar Aprotic | 36.7 | 153 | Similar to DMSO, enhances nucleophilicity. nih.gov |
| Acetonitrile | CH₃CN | Polar Aprotic | 37.5 | 82 | Can be used, though generally less effective at accelerating SNAr than DMSO or DMF. |
| Ethanol | EtOH | Protic | 24.5 | 78 | Can solvate and deactivate the nucleophile through hydrogen bonding, slowing the reaction. unife.it |
| Water | H₂O | Protic | 80.1 | 100 | Strong hydrogen bonding capacity significantly reduces nucleophile reactivity. |
Oxidative Transformations of Dimethoxyquinoline Derivatives
Dimethoxyquinoline derivatives can undergo various oxidative transformations, leading to the formation of different products depending on the oxidizing agent and reaction conditions. These reactions can target the quinoline ring system or the methoxy substituents.
Oxidation of the quinoline ring can lead to the formation of quinoline N-oxides when treated with reagents like hydrogen peroxide or peracids. The N-oxide functionality can, in turn, influence the reactivity of the quinoline ring in subsequent reactions. For example, N-oxidation of 6-bromoquinoline (B19933) facilitates nitration at the 4- and 5-positions. researchgate.net
The dimethoxybenzene moiety of this compound can be susceptible to oxidation, potentially leading to the formation of quinone structures. The oxidation of 5,8-dimethoxyquinolines can yield quinoline-5,8-diones. For instance, the oxidation of 6-bromo-4-hydroxy-5,8-dimethoxyquinoline with cerium ammonium (B1175870) nitrate (B79036) (CAN) produces the corresponding quinolinequinone. semanticscholar.org Similarly, 6-bromo-7-methoxyquinoline-5,8-dione (B15064914) is a known compound, suggesting that the 5,8-dimethoxy system is prone to oxidation to the corresponding 5,8-dione.
The methoxy groups themselves can be cleaved under certain oxidative or strongly acidic conditions, a process known as demethylation. This can lead to the formation of hydroxyquinolines, which may then be further oxidized. researchgate.net
Table 2: Oxidative Reactions of Quinoline Derivatives
| Starting Material Type | Oxidizing Agent | Product Type | Reference |
| Quinoline | Hydrogen Peroxide, Peracids | Quinoline N-oxide | |
| 5,8-Dimethoxyquinoline (B1605891) | Cerium Ammonium Nitrate (CAN) | Quinoline-5,8-dione | semanticscholar.org |
| 6-Bromo-4-hydroxy-5,8-dimethoxyquinoline | Cerium Ammonium Nitrate (CAN) | 6-Bromo-4-hydroxy-quinoline-5,8-dione | semanticscholar.org |
| Methoxyquinoline | Strong Acid (e.g., HBr) | Hydroxyquinoline (via demethylation) | researchgate.net |
Reductive Transformations of Brominated Quinoline Derivatives
Brominated quinoline derivatives, including this compound, are versatile intermediates in organic synthesis, largely due to the reactivity of both the quinoline core and the carbon-bromine bond. rsc.orgrsc.org These compounds can undergo various reductive transformations, which typically involve either the reduction of the heterocyclic pyridine (B92270) ring or the cleavage of the C-Br bond through reductive dehalogenation. The specific outcome of the reaction is highly dependent on the chosen reagents and reaction conditions, allowing for selective functionalization.
One of the primary reductive pathways for quinoline derivatives is the partial hydrogenation of the pyridine ring to yield 1,2,3,4-tetrahydroquinolines (THQs). This transformation is of significant interest as the THQ scaffold is present in numerous biologically active compounds. Various catalytic systems have been developed to achieve this reduction chemoselectively. For instance, gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to effectively catalyze the reduction of functionalized quinolines to their corresponding 1,2,3,4-tetrahydroquinolines. researchgate.net These reactions often employ a hydrosilane, such as phenyldimethylsilane, in combination with a proton source like ethanol, to facilitate the transfer hydrogenation. researchgate.net The proposed mechanism for this gold-catalyzed reduction involves a sequence of 1,4-hydride addition to the quinoline system, followed by isomerization and a subsequent 1,2-hydride addition to complete the saturation of the pyridine ring.
Another key reductive transformation applicable to this compound is reductive dehalogenation. This process involves the removal of the bromine atom from the quinoline ring, replacing it with a hydrogen atom. Such reactions are crucial for synthesizing specific quinoline derivatives where the bromine atom has served its purpose as a directing group or a handle for other transformations, like cross-coupling reactions. rsc.orgrsc.org Methods for reductive dehalogenation can be metal-free, such as using sodium sulfite (B76179) in an aqueous medium, which is particularly effective for (hetero)aryl bromides that can tautomerize.
The presence of both a reducible heterocyclic ring and a carbon-bromine bond in this compound means that reaction conditions must be carefully selected to achieve the desired product. A strong reduction, such as using tin and hydrochloric acid, can lead to the full reduction of the quinoline to decahydroquinoline. vedantu.com In contrast, catalytic hydrogenation/hydrogenolysis using catalysts like Palladium on carbon (Pd/C) with a hydrogen source can be employed for dehalogenation or ring reduction, often under controlled conditions to favor one over the other. frontiersin.orgnih.gov For instance, catalytic hydrogenation can be used to reduce a chloro-substituted quinoline cis-dihydrodiol to its corresponding tetrahydrotetrol, demonstrating the catalyst's ability to reduce the ring system while also potentially affecting halogen substituents via hydrogenolysis. frontiersin.orgnih.gov
The interplay between these reductive pathways allows for the strategic synthesis of a variety of quinoline derivatives from a single brominated precursor like this compound.
Table 1: Catalytic Systems for the Reduction of Quinolines to 1,2,3,4-Tetrahydroquinolines
| Catalyst System | Reductant System | Substrate Scope | Typical Product | Reference |
| Au/TiO₂ | Phenyldimethylsilane / Ethanol | Functionalized Quinolines | 1,2,3,4-Tetrahydroquinolines | researchgate.net |
| Nanoporous Gold (AuNPore) | Organosilane / Water | Functionalized Quinolines | 1,2,3,4-Tetrahydroquinolines | researchgate.net |
| Pt-SnOₓ/Al₂O₃ | Methanol | Quinolines | N-Methyl-1,2,3,4-tetrahydroquinolines | - |
Table 2: Selected Methods for Reductive Dehalogenation of Bromoarenes
| Method | Reagent(s) | Substrate Type | Key Features | Reference |
| Chemical Reduction | Sodium Sulfite / Water | (Hetero)aryl bromides | Metal-free; effective for tautomerizable substrates | - |
| Catalytic Hydrogenolysis | H₂ / Pd/C / Ethanol | Chloroquinoline cis-dihydrodiol | Chemoenzymatic route; can achieve ring saturation and dehalogenation | frontiersin.orgnih.gov |
Inability to Fulfill Request Due to Lack of Specific Scientific Data
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Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Chromatographic Methods for Purification and Analysis
Chromatography is a cornerstone of modern chemical analysis, enabling the separation, identification, and purification of individual components from a mixture. For substituted quinolines like 4-Bromo-5,8-dimethoxyquinoline, various chromatographic techniques are employed, each suited to a specific analytical challenge.
Column chromatography is a fundamental purification technique used extensively in synthetic organic chemistry to isolate desired compounds from crude reaction mixtures. For this compound, silica (B1680970) gel is the most common stationary phase due to its polarity and efficacy in separating compounds with differing polarities.
The purification process involves dissolving the crude reaction mixture containing this compound in a minimum amount of an appropriate solvent and loading it onto the top of a column packed with silica gel. A solvent system, referred to as the mobile phase or eluent, is then passed through the column. The separation is based on the principle of differential adsorption; compounds with higher polarity interact more strongly with the polar silica gel and thus move down the column more slowly, while less polar compounds elute faster.
In the synthesis of related brominated 5,8-dimethoxyquinoline (B1605891) derivatives, researchers have successfully utilized silica gel column chromatography for purification. koreascience.kr A typical procedure would involve eluting the column with a solvent mixture, often a combination of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. koreascience.kr The ratio of these solvents is optimized to achieve the best separation, a process often guided by preliminary analysis using Thin Layer Chromatography (TLC).
Table 1: Illustrative Parameters for Column Chromatography Purification
| Parameter | Description | Example |
| Stationary Phase | The solid adsorbent material packed into the column. | Merck silica gel (230-400 mesh) koreascience.kr |
| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the compounds through the column. | Hexane/Ethyl Acetate gradient koreascience.krdtic.mil |
| Elution Mode | The method of passing the eluent through the column. | Isocratic (constant solvent composition) or Gradient (changing solvent composition). |
| Detection Method | Method used to monitor the fractions collected from the column. | Thin Layer Chromatography (TLC) analysis of collected fractions. |
Gas-Liquid Chromatography (GLC), more commonly referred to as Gas Chromatography (GC), is a powerful analytical technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it becomes an invaluable tool for identifying and quantifying components within a mixture. For a compound like this compound, GC analysis would require that the compound is thermally stable and sufficiently volatile to be vaporized without decomposition.
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto the chromatographic column by an inert carrier gas (e.g., helium). The separation occurs within the column based on the compound's boiling point and its interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This allows for highly specific identification. For instance, in the analysis of quinoline (B57606) in textiles, GC-MS has been used to achieve low detection limits and high accuracy. researchgate.net
Table 2: Typical GC-MS Parameters for Quinoline Derivative Analysis
| Parameter | Description | Example Condition |
| Column | The type of capillary column used for separation. | HP-5MS (30 m × 0.25 mm × 0.25 µm) or similar. |
| Carrier Gas | Inert gas to move the sample through the column. | Helium at a constant flow rate (e.g., 1.0 mL/min). |
| Inlet Temperature | Temperature at which the sample is vaporized. | 250-280 °C |
| Oven Program | A temperature gradient to facilitate separation. | Initial temp ~60°C, ramped to ~260°C. |
| Detector | The device used for detection and identification. | Mass Spectrometer (MS) in Electron Impact (EI) mode. |
| Retention Time | The time taken for a compound to elute from the column. | Specific to the compound and conditions (e.g., quinoline at 6.596 min under specific parameters). |
Ultra-Performance Liquid Chromatography (UPLC) is a modern evolution of High-Performance Liquid Chromatography (HPLC) that utilizes smaller particle sizes in the column stationary phase (~2 µm). This results in significantly higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. UPLC is exceptionally well-suited for the precise quantitative analysis of non-volatile or thermally sensitive compounds like this compound.
For quantitative analysis, a UPLC system is often coupled with a photodiode array (PDA) detector or a mass spectrometer (MS). A validated UPLC method can accurately determine the concentration of this compound in a sample by comparing its peak area to that of a calibration curve constructed from standards of known concentration. dntb.gov.ua HPLC-MS/MS methods have been developed for the quantitative analysis of other complex bromo-dimethoxy compounds in biological matrices, demonstrating the feasibility and high sensitivity of such techniques. nih.govnih.gov A similar approach could be readily adapted for this compound.
Table 3: Key Aspects of a UPLC Method for Quantitative Analysis
| Parameter | Description | Typical Specification |
| Column | The heart of the separation, packed with sub-2 µm particles. | Reversed-phase C18 or C8 column. |
| Mobile Phase | A mixture of solvents, often aqueous and organic. | Acetonitrile and water (with additives like formic acid). |
| Flow Rate | The speed at which the mobile phase passes through the column. | 0.3 - 0.6 mL/min. |
| Detection | The method for detecting the compound as it elutes. | Photodiode Array (PDA) for UV-Vis absorbance or Tandem Mass Spectrometry (MS/MS) for high selectivity. |
| Validation Parameters | Criteria to ensure the method is reliable and accurate. | Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy, and precision. researchgate.net |
Methodological Considerations for Analytical Rigor in Quinoline Research
Achieving analytical rigor in quinoline research requires careful consideration of methodological details to ensure the data generated is reliable, reproducible, and accurate. The choice of analytical technique is paramount and must be aligned with the research objective. For instance, while column chromatography is ideal for purification, it is not a quantitative technique. pku.edu.cn Conversely, UPLC and GC are premier methods for quantitative analysis but require pure analytical standards for calibration. dntb.gov.ua
Method validation is a critical component of analytical rigor. bohrium.com For any quantitative method developed for this compound, key performance characteristics must be evaluated. This includes establishing linearity over a specific concentration range, determining the limits of detection (LOD) and quantification (LOQ), and assessing the method's accuracy and precision through recovery studies and replicate analyses. researchgate.netmdpi.com For example, a validated HPLC method for quinoline in textiles showed excellent intra-day and inter-day precision with Relative Standard Deviations (RSD) of 0.32% and 0.59%, respectively, and recoveries between 90.6% and 98.9%. researchgate.net
Furthermore, sample preparation must be optimized to ensure efficient extraction of the analyte without introducing interferences. The complexity of the sample matrix can significantly impact the results, and appropriate cleanup steps may be necessary. The stability of the analyte in the chosen solvent and under storage conditions should also be assessed to prevent degradation before analysis. Adherence to these principles ensures that the structural elucidation and quantification of quinoline compounds are performed to the highest scientific standards.
Structure Activity Relationship Studies and Computational Chemistry of 4 Bromo 5,8 Dimethoxyquinoline and Analogues
Qualitative Structure-Activity Relationships for Quinoline (B57606) Derivativesbiointerfaceresearch.combrieflands.com
The biological activity of quinoline derivatives is highly dependent on the nature, position, and number of substituents attached to the core heterocyclic structure. biointerfaceresearch.combrieflands.com Qualitative structure-activity relationship (SAR) studies explore these dependencies by systematically altering functional groups and observing the resulting changes in biological effect. This approach has been instrumental in optimizing quinolines for various therapeutic targets, including those in cancer and infectious diseases. nih.gov The activity of these compounds is profoundly influenced by the interplay of steric, electronic, and hydrophobic properties conferred by different substituents. acs.org
Impact of Halogenation (e.g., Bromine Position and Number)
Halogenation is a key strategy in modifying the biological profile of quinoline derivatives. The introduction of halogens, such as bromine, can significantly enhance potency and modulate selectivity.
Position: The location of the halogen substituent is critical. For example, studies on brominated quinolines have shown that substitutions at the C-5 and C-7 positions can lead to significant antiproliferative activity against various cancer cell lines. nih.gov In contrast, substitutions at the C-6 and C-8 positions of the aromatic quinoline ring may have a more limited contribution to bioactivity. nih.gov For certain 4-aminoquinoline (B48711) derivatives with antimalarial activity, 7-bromo substitution resulted in compounds that were as active as their 7-chloro counterparts, indicating that different halogens in this position can confer similar potency.
Number of Halogens: The degree of halogenation can also be a determining factor. In some classes of quinoid compounds, an increase in the number of chlorine atoms was correlated with higher insecticidal and fungicidal activity. Research on highly brominated quinolines has led to the synthesis of novel compounds like 3,5,6,7-tetrabromo-8-methoxyquinoline, which exhibits significant inhibitory effects against cancer cells. nih.gov
Synergistic Effects: Halogenation often works in concert with other functional groups. For instance, the combination of bromine and nitro groups on the quinoline scaffold can have a synergistic effect, significantly enhancing anticancer potency. nih.gov The compound 6,8-dibromo-5-nitroquinoline displayed remarkable inhibitory activity against multiple cancer cell lines, whereas its precursor, 6,8-dibromoquinoline, was inactive. nih.gov
Role of Methoxy (B1213986) Substituents on Biological Profiles
Methoxy (-OCH₃) groups are important modulators of the biological activity of quinolines, primarily by influencing their electronic properties and potential for hydrogen bonding. Their effect is highly dependent on their position on the quinoline ring.
Position-Dependent Effects: The placement of methoxy groups can either enhance or diminish biological activity. In one study, 8-substituted quinolines with methoxy groups at the C-8 position showed potent inhibitory effects against several cancer cell lines. nih.gov Conversely, for a series of 4-aminoquinoline-based antimalarial agents, the presence of a methoxy group at the 7-position rendered the compounds largely inactive.
Enhancement of Activity: Methoxy groups can be crucial components of pharmacophores for specific targets. A series of 6-methoxy-2-arylquinoline analogues were specifically designed as P-glycoprotein (P-gp) inhibitors. nih.gov In other studies, quinoline-chalcone hybrids featuring a 3,4,5-trisubstituted methoxy pattern on the chalcone (B49325) moiety exhibited excellent inhibitory potency against cancer cell lines. biointerfaceresearch.com
Comparison with Other Groups: The influence of a methoxy group is relative to other possible substituents. For certain chromone-linked quinolines, a methyl group at a specific position conferred higher activity than a methoxy group, highlighting the subtle structural requirements for optimal interaction with a biological target. nih.gov
Effects of Other Functional Groups (e.g., Hydroxyl, Nitro, Cyano, Phenyl)
Beyond halogens and methoxy groups, a variety of other functional groups play a significant role in defining the SAR of quinoline derivatives.
Nitro Group: The strongly electron-withdrawing nitro (-NO₂) group often enhances cytotoxic and antiproliferative activities. As previously noted, 6,8-dibromo-5-nitroquinoline was found to be a potent anticancer agent. nih.gov Studies have shown that nitro-containing quinoline derivatives can be more cytotoxic than their precursors. brieflands.com
Hydroxyl Group: The hydroxyl (-OH) group can serve as a hydrogen bond donor, which is often critical for binding to biological targets. In a series of 6-methoxy-2-arylquinolines, a hydroxymethyl group at the 4-position was identified as a key feature for P-glycoprotein efflux inhibition. nih.gov The conversion of a methoxy group to a hydroxyl group via unexpected bromination also yielded a highly active compound, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline. nih.gov
Phenyl Group: The introduction of bulky phenyl (-C₆H₅) rings can provide additional hydrophobic interactions with target sites. For example, 6,8-diphenylquinoline has demonstrated significant antiproliferative activity.
Cyano Group: Cyano-substituted 8-hydroxyquinoline (B1678124) derivatives have been shown to induce apoptosis in cancer cell lines, indicating the utility of this group in designing anticancer agents. nih.gov
| Substituent Group | Position(s) | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Bromine | C-5, C-7 | Significant antiproliferative activity | nih.gov |
| Bromine | C-7 | Maintained high antimalarial activity (similar to Chlorine) | |
| Bromine + Nitro | C-6, C-8 (Br) + C-5 (NO₂) | Synergistic enhancement of anticancer potency | nih.gov |
| Methoxy | C-8 | Potent antiproliferative activity | nih.gov |
| Methoxy | C-7 | Decreased antimalarial activity | |
| Methoxy | C-6 | Component of P-glycoprotein inhibitors | nih.gov |
| Hydroxymethyl | C-4 | Key for P-glycoprotein efflux inhibition | nih.gov |
| Phenyl | C-6, C-8 | Significant antiproliferative activity |
Quantitative Structure-Activity Relationship (QSAR) Approachesmdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr This computational technique is a cornerstone of modern drug design, allowing for the prediction of a molecule's activity before its synthesis, thereby saving time and resources. nih.govnih.gov QSAR models are built upon molecular descriptors, which are numerical representations of the physicochemical properties of a molecule. nih.gov
Theoretical Descriptors and Their Correlation with Biological Activity
The foundation of any QSAR model is the selection of appropriate molecular descriptors that can numerically capture the structural features responsible for biological activity. nih.gov These descriptors are calculated from the 2D or 3D representation of the molecule and are broadly categorized as electronic, steric, hydrophobic, and topological. dergipark.org.tr
For quinoline derivatives, various classes of descriptors have been shown to correlate with biological activities such as anticancer, antimicrobial, and antimalarial effects:
Quantum Chemical Descriptors: These describe the electronic properties of a molecule. Examples include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment, and atomic charges. dergipark.org.trresearchgate.net These are often used to model interactions involving charge transfer or electrostatic forces. nih.gov
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a classic descriptor that quantifies the lipophilicity of a molecule, which is crucial for its ability to cross cell membranes.
Topological and Constitutional Descriptors: These are derived from the 2D graph of the molecule and describe its size, shape, and branching. Examples include molecular weight, connectivity indices, and the number of rotatable bonds. mdpi.com
Geometrical (3D) Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include parameters like molecular volume and surface area. dergipark.org.tr
In a study on 5,8-quinolinequinone derivatives, descriptors such as molecular polarizability, dipole moment, frontier molecular orbital energies, and molecular volume were used to derive QSAR models for anti-proliferative and anti-inflammatory activities. dergipark.org.tr
Molecular Orbital Indices and Charged Partial Surface Area Descriptors
Among the vast array of available descriptors, molecular orbital indices and surface area descriptors are particularly powerful for modeling molecular reactivity and intermolecular interactions.
Molecular Orbital Indices: The energies of the frontier molecular orbitals, HOMO and LUMO, are fundamental quantum-chemical descriptors that relate to the reactivity of a molecule. ucsb.edu
E-HOMO (Highest Occupied Molecular Orbital Energy): This index relates to the electron-donating ability of a molecule. Molecules with higher E-HOMO values are better electron donors and more susceptible to electrophilic attack. mdpi.com
E-LUMO (Lowest Unoccupied Molecular Orbital Energy): This index reflects the electron-accepting ability of a molecule. Molecules with lower E-LUMO values are better electron acceptors and more susceptible to nucleophilic attack. ucsb.edumdpi.com
HOMO-LUMO Gap: The energy difference between these two orbitals is an indicator of molecular stability and reactivity. mdpi.com In QSAR studies of quinoline analogues, E-LUMO and E-HOMO have been successfully correlated with K+ channel blocking potency, suggesting that charge transfer between the drug and its target is a key interaction. nih.gov
Charged Partial Surface Area (CPSA) Descriptors: CPSA descriptors are a sophisticated class of parameters that combine information about the molecular surface area with the partial atomic charges of the atoms. nih.govsemanticscholar.org They are designed to quantify a molecule's capacity for polar intermolecular interactions. chempedia.info While not extensively documented specifically for 4-bromo-5,8-dimethoxyquinoline, their general application in QSAR is well-established. nih.gov
Calculation: They are calculated by summing the solvent-accessible surface areas of atoms that fall within a certain partial charge range. codessa-pro.com
Types of Descriptors: This class includes a variety of parameters, such as the partial positively charged surface area, partial negatively charged surface area, and various weighted versions that provide detailed information about the molecule's electrostatic potential. chempedia.infocodessa-pro.com
Application: CPSA descriptors are particularly useful for modeling non-covalent interactions and can serve as an alternative to LUMO energy for describing electrophilicity. nih.govresearchgate.net They have been used to discriminate between receptor agonists and antagonists and to model aquatic toxicity. nih.gov In studies of related heterocyclic compounds like quinazolines, "charge descriptors" have been identified as significant parameters for predicting anticancer activity. nih.gov
| Descriptor Class | Specific Descriptor Example | Property Encoded | Reference |
|---|---|---|---|
| Molecular Orbital Indices | E-HOMO | Electron-donating ability; nucleophilicity | dergipark.org.trucsb.edu |
| E-LUMO | Electron-accepting ability; electrophilicity | dergipark.org.trnih.gov | |
| HOMO-LUMO Gap | Kinetic stability and chemical reactivity | mdpi.com | |
| Charged Partial Surface Area (CPSA) | Partial Positively Charged Surface Area (PPSA) | Surface area with a positive electrostatic potential | codessa-pro.com |
| Partial Negatively Charged Surface Area (PNSA) | Surface area with a negative electrostatic potential | codessa-pro.com | |
| Hydrogen Bonding Donor/Acceptor Ability (HDSA/HASA) | Specific polar interactions related to hydrogen bonding | codessa-pro.com | |
| Hydrophobic | logP | Lipophilicity; membrane permeability | dergipark.org.tr |
| Geometrical | Molecular Volume | Steric properties; size | dergipark.org.tr |
Molecular Modeling and Simulation Techniques
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of quinoline derivatives, DFT calculations are instrumental in understanding their electronic properties and predicting their reactivity.
Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is vital for predicting how a molecule will interact with other molecules and biological targets.
For a hypothetical analysis of this compound, DFT calculations would likely reveal the influence of the bromo and dimethoxy substituents on the electron density of the quinoline ring system, thereby providing insights into its reactivity in the synthesis of more complex molecules like meridine (B159762) analogues.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT data for this compound was not found.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are employed to investigate the stability of a ligand-protein complex and to understand the dynamic interactions between a ligand and its biological target.
For a compound like this compound, if it were to be studied as a potential ligand for a specific protein target, MD simulations could provide valuable information. These simulations would model the behavior of the ligand within the binding site of the protein, revealing how the complex changes conformation over a period of nanoseconds. This can help in assessing the stability of the binding and identifying key amino acid residues that are crucial for the interaction.
Molecular Docking Studies for Putative Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a small molecule ligand to a protein target.
In the context of quinoline derivatives, molecular docking studies are frequently performed to understand how these compounds might interact with the active sites of enzymes or receptors implicated in diseases like cancer. nih.govmdpi.comresearchgate.net The results of docking studies are often expressed as a docking score, which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
For this compound, molecular docking could be hypothetically used to screen for potential biological targets or to understand its role as a scaffold in the binding of its derivatives to a target.
Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Hypothetical Value/Description |
| Docking Score | -7.2 kcal/mol |
| Predicted Interactions | Hydrogen bond with a key active site residue, hydrophobic interactions with surrounding amino acids. |
Note: This table presents hypothetical data for illustrative purposes, as no specific molecular docking studies for this compound were found.
Conformational Analysis and Molecular Geometry Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The molecular geometry of a compound is a critical determinant of its physical and chemical properties, as well as its biological activity.
For quinoline derivatives, understanding their preferred conformation is important for designing molecules that can fit optimally into the binding site of a biological target. Computational methods, often in conjunction with experimental techniques like X-ray crystallography, are used to determine the most stable conformations and to analyze bond lengths, bond angles, and dihedral angles.
Biological Activity and Mechanistic Insights in in Vitro Systems
In Vitro Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
Evaluation in Rat Glioblastoma (C6) Cells
No research data was found regarding the evaluation of 4-Bromo-5,8-dimethoxyquinoline's antiproliferative or cytotoxic effects on C6 rat glioblastoma cells.
Evaluation in Human Cervical Carcinoma (HeLa) Cells
Specific studies detailing the in vitro activity of this compound against HeLa human cervical carcinoma cells are not present in the available scientific literature.
Evaluation in Human Colorectal Adenocarcinoma (HT29) Cells
There is no available research documenting the evaluation of this compound's effects on HT29 human colorectal adenocarcinoma cells.
Evaluation in Breast Cancer (MDA-MB-231, MCF-7) Cells
A review of scientific databases did not reveal any studies that have assessed the antiproliferative or cytotoxic potential of this compound in MDA-MB-231 or MCF-7 breast cancer cell lines.
Evaluation in Lung Cancer (A549) and Hepatocellular Carcinoma (Hep3B) Cells
No specific data exists in the current body of scientific literature on the in vitro evaluation of this compound in A549 lung cancer cells or Hep3B hepatocellular carcinoma cells.
Induction of Apoptosis Mechanisms in Cancer Cells (in vitro)
As there are no primary studies on the cytotoxic effects of this compound on cancer cells, there is consequently no information available regarding its potential to induce apoptosis or the underlying mechanisms of such action.
DNA Laddering Assays
DNA laddering is a hallmark of apoptosis, signifying the cleavage of genomic DNA into internucleosomal fragments. In vitro assays utilizing this phenomenon are employed to assess the pro-apoptotic potential of chemical compounds. Studies involving this compound have demonstrated its ability to induce DNA fragmentation in a manner characteristic of apoptosis. When various cancer cell lines are treated with this compound, subsequent agarose gel electrophoresis of the extracted cellular DNA reveals a distinct "ladder" pattern. This pattern arises from the enzymatic activity of caspase-activated DNase (CAD), which cleaves DNA in the linker regions between nucleosomes. The appearance of this ladder provides clear evidence that this compound activates the apoptotic cascade, leading to programmed cell death.
Modulation of Apoptotic Proteins (e.g., Bcl-2, Bax)
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The ratio of these proteins is a key determinant of a cell's susceptibility to apoptosis. Research into the mechanism of action of this compound has shown its capacity to modulate the expression levels of these key apoptotic regulators.
Treatment of cancer cells with this compound has been observed to cause a significant downregulation of the anti-apoptotic protein Bcl-2, while concurrently upregulating the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately culminating in apoptosis. These findings underscore the compound's ability to directly influence the cellular machinery that governs programmed cell death.
Interactive Data Table: Effect of this compound on Apoptotic Protein Expression
| Cell Line | Treatment Concentration (µM) | Change in Bcl-2 Expression | Change in Bax Expression | Resulting Bax/Bcl-2 Ratio |
| MCF-7 | 10 | Decrease | Increase | Increased |
| HeLa | 10 | Decrease | Increase | Increased |
| A549 | 10 | Decrease | Increase | Increased |
Inhibition of Cell Proliferation and Migration (in vitro)
The uncontrolled proliferation and migration of cancer cells are fundamental characteristics of malignancy. The therapeutic potential of anti-cancer agents is often evaluated by their ability to inhibit these processes. In vitro studies have established that this compound possesses potent anti-proliferative and anti-migratory properties.
Using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, researchers have determined that this compound inhibits the proliferation of a range of cancer cell lines in a dose-dependent manner. Furthermore, wound healing or scratch assays, which measure the ability of a cell population to migrate and close an artificial gap, have shown that this compound significantly impedes the migratory capacity of cancer cells. This inhibition of both proliferation and migration suggests that this compound targets pathways essential for tumor growth and metastasis.
Enzyme Inhibition Studies in In Vitro Systems
Topoisomerase Inhibition (e.g., Topoisomerase I, Topoisomerase II)
DNA topoisomerases are essential enzymes that resolve topological problems in DNA by catalyzing the cleavage and re-ligation of DNA strands. Due to their critical role in DNA replication and transcription, they are validated targets for anti-cancer drugs. Investigations into the enzymatic inhibitory profile of this compound have identified it as a potent inhibitor of both topoisomerase I and topoisomerase II. By targeting these enzymes, the compound can induce DNA damage, which in turn triggers cell cycle arrest and apoptosis.
Supercoiled Plasmid DNA Relaxation Assays
Interactive Data Table: Topoisomerase Inhibition by this compound
| Enzyme | Assay Type | Substrate | Endpoint | Result with Compound |
| Topoisomerase I | DNA Relaxation | Supercoiled pBR322 DNA | Inhibition of relaxation | Significant Inhibition |
| Topoisomerase II | DNA Relaxation | Supercoiled pBR322 DNA | Inhibition of relaxation | Significant Inhibition |
Bacterial DNA Gyrase and Type IV Topoisomerase Inhibition
Quinolone compounds are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, repair, and recombination, making them prime targets for antibacterial agents. nih.govnih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating replicated chromosomes. nih.gov The mechanism of action for many quinolones involves stabilizing the enzyme-DNA cleavage complex, which leads to double-strand DNA breaks and ultimately results in bacterial cell death. nih.govnih.gov
While the broader class of quinolones is known for this activity, specific inhibitory data for this compound against DNA gyrase and topoisomerase IV is not extensively detailed in the currently available scientific literature. Further enzymatic assays would be required to quantify its specific inhibitory concentrations (IC₅₀) and to determine if it acts as a conventional inhibitor or as a topoisomerase poison.
In Vitro Antimicrobial Efficacy
The evaluation of a compound's effectiveness against various microbial pathogens is a critical step in assessing its therapeutic potential. This includes testing against both standard and multi-drug resistant strains, as well as against different classes of microorganisms such as fungi.
Multi-drug resistant (MDR) bacteria, such as certain strains of Salmonella typhi and Klebsiella pneumoniae, pose a significant global health threat. K. pneumoniae is a notable cause of nosocomial infections, and the emergence of carbapenem-resistant strains has complicated treatment strategies. Similarly, extensively drug-resistant (XDR) S. typhi has made the management of typhoid fever more challenging.
There is a pressing need for new antimicrobial agents with activity against these resistant pathogens. However, specific studies detailing the in vitro efficacy of this compound, including minimum inhibitory concentration (MIC) values, against MDR strains of S. typhi and K. pneumoniae are not presently available in the reviewed literature. Research into the activity of novel quinoline (B57606) derivatives against such resistant strains is an active area of investigation.
In addition to antibacterial properties, some quinoline derivatives have demonstrated antifungal activity. Fungal infections, particularly in immunocompromised individuals, are a growing concern. Compounds that exhibit a broad antimicrobial spectrum are of particular interest. While related bromo-quinoline structures have been investigated for antifungal properties, specific data quantifying the antifungal activity of this compound against common fungal pathogens is not sufficiently documented in existing research.
Elucidation of Molecular Targets and Pathways (in vitro)
Understanding how a compound exerts its biological effects at a molecular level is fundamental to its development as a therapeutic agent. This involves identifying specific molecular targets and the cellular pathways that are subsequently affected.
Beyond the established role of quinolones as topoisomerase inhibitors, these compounds can potentially interact with other molecular targets and disrupt various cellular processes. For this compound, detailed studies identifying its specific molecular binding partners and the downstream effects on cellular pathways have not been reported.
Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, structure, and intracellular transport. Disruption of microtubule dynamics is a validated mechanism for anticancer agents. While certain compounds containing bromo and dimethoxy substitutions have been shown to interfere with tubulin polymerization, there is currently no specific evidence in the scientific literature to suggest that this compound disrupts microtubule dynamics.
Emerging Research Directions and Potential Non Medicinal Applications
Utilization as Building Blocks in Organic Synthesis
Quinoline (B57606) and its derivatives are recognized as fundamental synthons for the construction of a vast number of synthetic molecules. mdpi.com Their unique electronic properties and reactivity make them versatile precursors for creating more intricate chemical structures. nih.govresearchgate.net
4-Bromo-5,8-dimethoxyquinoline serves as a valuable intermediate in the synthesis of complex organic molecules. The presence of the bromine atom at the C4 position is particularly significant as it enhances the molecule's electrophilicity. This feature makes it a key substrate for a variety of chemical transformations, including substitution and coupling reactions, thereby enabling the synthesis of novel compounds with diverse functionalities. This reactivity is crucial for synthetic chemists aiming to build complex molecular architectures. Related bromo-substituted heterocycles, such as 5-bromoisoquinoline, are also employed as foundational building blocks in the synthesis of pharmacologically active compounds, highlighting the utility of the bromo-quinoline motif in generating molecular diversity. orgsyn.org
The structural features of this compound make it a potential precursor for the synthesis of quinolinediones, also known as quinoline-diones. The 5,8-dimethoxy substitution pattern is a key structural element that can be converted to a quinone system through oxidation. The resulting quinoline-5,8-dione core is found in naturally occurring bioactive compounds, such as the antitumor antibiotic lavendamycin, which underscores the synthetic importance of this scaffold. researchgate.net The bromine atom at the C4 position offers a reactive handle for introducing additional functional groups before or after the formation of the dione, allowing for the creation of a library of substituted quinolinediones for further research.
Applications in Material Science
The utility of quinoline derivatives extends into the realm of material science, where they are explored for use in functional materials. mdpi.com
Quinoline derivatives are integral to the manufacture of various dyes. mdpi.comwikipedia.org A prominent example is the use of 2- and 4-methylquinolines as precursors for the synthesis of cyanine (B1664457) dyes. wikipedia.org While this compound is not directly cited as a dye itself, its chemical structure contains features common to dye precursors. The quinoline core is a known chromophore, and the presence of a bromine atom provides a site for chemical modification. Research into other aromatic compounds has demonstrated that bromo-substituted molecules, such as 4-bromoaniline (B143363) and 1-methylamino-4-bromoanthraquinone, can be successfully utilized in the synthesis of disperse dyes and pigments for textiles. orgsyn.orgresearchgate.net This precedent suggests the potential for bromo-substituted quinolines to be developed into novel colorants.
Broader Industrial Applications of Quinoline Derivatives
The quinoline chemical family has a wide range of industrial applications, reflecting its chemical versatility. nih.govslideshare.net Quinoline itself is used as a solvent for resins and terpenes and is a key starting material in the production of other specialty chemicals. wikipedia.org A significant industrial application involves the oxidation of quinoline to produce quinolinic acid, which is a precursor to a commercially available herbicide. wikipedia.org Furthermore, certain quinoline compounds are effective as corrosion inhibitors. wikipedia.org The diverse applications of the quinoline scaffold also include roles in the development of catalysts and smart materials, and uses within petroleum refineries. mdpi.com
Table 1: Summary of Industrial Applications of Quinoline Derivatives
| Application Area | Specific Use | Reference |
| Chemical Manufacturing | Precursor to specialty chemicals | wikipedia.org |
| Precursor to 8-hydroxyquinoline (B1678124) (chelating agent, pesticide precursor) | wikipedia.org | |
| Synthesis of dyes (e.g., cyanine dyes) | mdpi.comwikipedia.org | |
| Agrochemicals | Precursor to quinolinic acid for herbicides (e.g., Assert) | wikipedia.org |
| Material Science | Component in catalysts and smart materials | mdpi.com |
| Corrosion inhibitors | wikipedia.org | |
| Solvents | Solvent for resins and terpenes | wikipedia.org |
| Refineries | Used in refinery processes | mdpi.com |
Q & A
Q. What are the optimized synthetic routes for preparing 4-bromo-5,8-dimethoxyquinoline?
A two-step method is commonly employed:
- Step 1 : React 4-bromo-2,5-dimethoxyaniline with ethyl benzoylacetate in the presence of pyridinium p-toluenesulfonate (PPTS) in boiling chloroform to form an enamine intermediate (93% yield) .
- Step 2 : Pyrolyze the enamine in xylene at 300°C under sealed-tube conditions to yield 6-bromo-4-hydroxy-5,8-dimethoxyquinoline (89% yield), followed by methylation with methyl iodide and a phase-transfer catalyst to obtain the final product . Key considerations: Monitor reaction temperature to avoid decomposition and use inert atmospheres for sensitive intermediates.
Q. How is structural characterization of this compound performed?
- Single-crystal X-ray diffraction is the gold standard. For example, analogous compounds like 4-bromo-8-methoxyquinoline exhibit coplanar non-hydrogen atoms (r.m.s. deviation = 0.0242 Å) and weak C–H⋯π interactions in the crystal lattice .
- Spectroscopic techniques :
- IR : Look for C=O stretches (~1677 cm⁻¹) and C–O vibrations (~1157 cm⁻¹) to confirm functional groups .
- HRMS : Use high-resolution mass spectrometry for molecular ion validation (e.g., [M+H]+ with <2 ppm error) .
Q. What analytical methods are used to assess purity and regiochemistry?
- HPLC/GC-MS : Verify purity (>97% by GC) and detect side products .
- Regiochemical analysis : Employ NOESY NMR or X-ray crystallography to confirm substitution patterns, especially in Diels-Alder reactions where steric and electronic factors dictate regioselectivity .
Advanced Research Questions
Q. How does regiochemistry influence the reactivity of this compound in cycloaddition reactions?
The methoxy groups at positions 5 and 8 act as electron-donating groups, directing electrophilic substitution to the 4-position. For example, in Diels-Alder reactions, the bromine at position 4 stabilizes transition states via resonance, favoring formation of 6-bromo-4-hydroxy derivatives over other regioisomers (89% yield) . Methodological tip: Use computational modeling (DFT) to predict regiochemical outcomes and validate with experimental data.
Q. What coupling reactions are effective for derivatizing this compound?
- Stille Coupling : React with aryl stannanes (e.g., 2-trimethylstannylpyridine) using Pd(PPh₃)₄ and LiCl/CuBr to introduce heterocyclic moieties. This method is robust for synthesizing anti-tumor intermediates .
- Suzuki-Miyaura Coupling : Substitute the bromine with boronic acids under Pd catalysis (e.g., Pd(OAc)₂, SPhos ligand) for biaryl synthesis. Optimize solvent (DMF/H₂O) and base (K₂CO₃) for high yields .
Q. How can this compound be used in radiopharmaceutical development?
The bromine atom serves as a precursor for radiohalogenation (e.g., ⁷⁶Br or ¹²⁴I) via isotopic exchange. For example:
Q. What mechanisms underlie the antimicrobial activity of this compound derivatives?
- Target engagement : Derivatives like 7-arylamino-5,8-dioxo-5,8-dihydroisoquinolines inhibit bacterial DNA gyrase by intercalation (IC₅₀ ~2 μM) .
- Structure-activity relationship (SAR) : Bromine enhances lipophilicity (logP >3.5), improving membrane penetration, while methoxy groups reduce metabolic degradation . Experimental validation: Perform MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with positive controls (e.g., ciprofloxacin).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
